molecular formula C12H15N3OS2 B14931078 Thiazolidin-4-one, 5-(1-ethyl-1H-pyrazol-3-ylmethylene)-3-isopropyl-2-thioxo-

Thiazolidin-4-one, 5-(1-ethyl-1H-pyrazol-3-ylmethylene)-3-isopropyl-2-thioxo-

Cat. No.: B14931078
M. Wt: 281.4 g/mol
InChI Key: FNZYOVGGEAATAK-JXMROGBWSA-N
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Description

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a thiazolone moiety. This compound is of significant interest in various fields of scientific research due to its potential pharmacological properties and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the thiazolone moiety. Common reagents used in these reactions include hydrazine derivatives, isothiocyanates, and various aldehydes or ketones. The reaction conditions usually involve refluxing in suitable solvents such as ethanol or acetonitrile, with the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolone moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new agrochemicals and pharmaceuticals, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of key biological processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. Additionally, the compound can interact with cellular membranes, altering their permeability and leading to the death of microbial cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
  • 5-[(E)-1-(1-PHENYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE

Uniqueness

Compared to similar compounds, 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, leading to its potential therapeutic applications.

Properties

Molecular Formula

C12H15N3OS2

Molecular Weight

281.4 g/mol

IUPAC Name

(5E)-5-[(1-ethylpyrazol-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H15N3OS2/c1-4-14-6-5-9(13-14)7-10-11(16)15(8(2)3)12(17)18-10/h5-8H,4H2,1-3H3/b10-7+

InChI Key

FNZYOVGGEAATAK-JXMROGBWSA-N

Isomeric SMILES

CCN1C=CC(=N1)/C=C/2\C(=O)N(C(=S)S2)C(C)C

Canonical SMILES

CCN1C=CC(=N1)C=C2C(=O)N(C(=S)S2)C(C)C

Origin of Product

United States

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